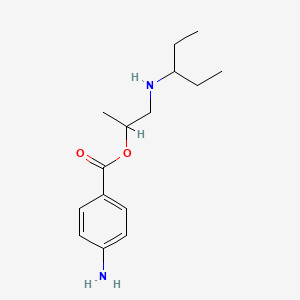
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate is an organic compound with the molecular formula C15H24N2O2It is a derivative of para-aminobenzoic acid (PABA), which is commonly used in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .
Métodos De Preparación
The synthesis of 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate can be achieved through several methods. One common approach involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium and results in the formation of chiral propargyl-containing amines . The reaction conditions typically involve stirring the mixture at room temperature for 24 hours, followed by extraction and purification using column chromatography.
Análisis De Reacciones Químicas
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various chiral compounds. In medicine, it is being explored for its potential use in drug development, particularly in the design of novel therapeutic agents with improved efficacy and safety profiles .
Mecanismo De Acción
The mechanism of action of 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis and replication, thereby exerting its antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparación Con Compuestos Similares
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate can be compared with other similar compounds, such as 1-(benzyloxy)propan-2-one derivatives and other PABA analogs. These compounds share structural similarities and may exhibit similar biological activities. this compound is unique due to its specific substitution pattern and chiral properties, which may confer distinct pharmacological effects . Other similar compounds include 3-[(pent-2-yn-1-yl)oxy]aniline derivatives and 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline derivatives .
Propiedades
Número CAS |
73713-54-9 |
|---|---|
Fórmula molecular |
C15H24N2O2 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate |
InChI |
InChI=1S/C15H24N2O2/c1-4-14(5-2)17-10-11(3)19-15(18)12-6-8-13(16)9-7-12/h6-9,11,14,17H,4-5,10,16H2,1-3H3 |
Clave InChI |
MHZZUEJIMXLOJJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NCC(C)OC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















